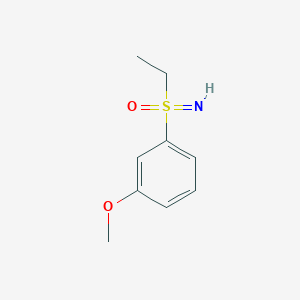
Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone is a compound that belongs to the class of organosulfur compounds It is characterized by the presence of an ethyl group, an imino group, a 3-methoxyphenyl group, and a lambda6-sulfanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone typically involves the reaction of ethylamine with 3-methoxybenzaldehyde to form an imine intermediate. This intermediate is then reacted with sulfur monochloride to yield the desired compound. The reaction conditions generally include:
Temperature: The reactions are usually carried out at room temperature.
Solvent: Common solvents used include ethanol or methanol.
Catalysts: No specific catalysts are required for these reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactors: Large-scale batch reactors are used to mix the reactants.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosulfur compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of infections and cancer.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, potentially inhibiting their activity.
Pathways Involved: It may affect cellular pathways related to oxidative stress, apoptosis, and signal transduction.
Comparison with Similar Compounds
Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone can be compared with other similar compounds, such as:
Thiazolidinones: These compounds also contain sulfur and have similar biological activities.
Sulfonamides: Known for their antimicrobial properties, sulfonamides share some structural similarities.
Imines: Compounds containing imino groups, which are also reactive and have diverse applications.
List of Similar Compounds
- Thiazolidine-2,4-dione
- Sulfanilamide
- Benzylideneaniline
Biological Activity
Ethyl(imino)(3-methoxyphenyl)-lambda6-sulfanone, a sulfoximine derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial, antiproliferative effects, and structure-activity relationships (SAR).
Chemical Structure
The compound can be represented by the following chemical structure:
Biological Activity Overview
Research indicates that sulfoximines exhibit a range of biological activities, including antimicrobial and anticancer properties. The specific activities of this compound are summarized below.
Antimicrobial Activity
- Mechanism : Sulfoximines have been shown to inhibit bacterial growth by interfering with essential metabolic pathways.
- Case Studies : In vitro studies demonstrate significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Antiproliferative Effects
This compound also exhibits antiproliferative activity against various cancer cell lines.
- Cell Lines Tested :
- HeLa (cervical cancer)
- A549 (lung cancer)
- Findings :
- IC50 values for HeLa cells were determined to be approximately 150 µg/mL.
- A549 cells showed an IC50 of around 180 µg/mL.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Sulfoximine Group : This functional group is crucial for the compound's interaction with biological targets.
- Aromatic Substitution : The presence of the methoxy group on the phenyl ring enhances lipophilicity and may improve bioavailability.
Research Findings
Recent studies have focused on the synthesis and evaluation of various sulfoximine derivatives, revealing insights into their pharmacological profiles. For instance:
- Synthesis : this compound was synthesized using a multi-step reaction involving sulfonamide precursors.
- Biological Evaluation : The compound underwent rigorous testing for its antimicrobial and anticancer properties, demonstrating promising results that warrant further investigation.
Properties
Molecular Formula |
C9H13NO2S |
|---|---|
Molecular Weight |
199.27 g/mol |
IUPAC Name |
ethyl-imino-(3-methoxyphenyl)-oxo-λ6-sulfane |
InChI |
InChI=1S/C9H13NO2S/c1-3-13(10,11)9-6-4-5-8(7-9)12-2/h4-7,10H,3H2,1-2H3 |
InChI Key |
JJTJVWIVYOTGEL-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=CC=CC(=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















